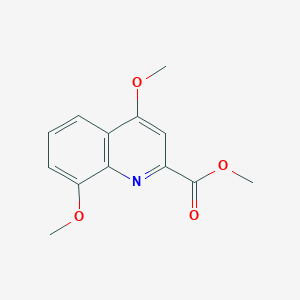

Methyl 4,8-dimethoxyquinoline-2-carboxylate

説明

特性

IUPAC Name |

methyl 4,8-dimethoxyquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-16-10-6-4-5-8-11(17-2)7-9(13(15)18-3)14-12(8)10/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNSSRWVFHWDAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697529 | |

| Record name | Methyl 4,8-dimethoxyquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76995-87-4 | |

| Record name | Methyl 4,8-dimethoxyquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Methyl 4,8-dimethoxyquinoline-2-carboxylate (MDQ) is a synthetic compound belonging to the quinoline family. Its unique structure and substituents have led to considerable interest in its biological activities, particularly in medicinal chemistry. This article explores the biological activity of MDQ, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

MDQ is characterized by the following chemical formula: C₁₃H₁₃NO₄. The compound features two methoxy groups at positions 4 and 8 of the quinoline ring, which are believed to enhance its biological activity by modifying its interaction with biological targets.

The mechanisms through which MDQ exerts its biological effects are multifaceted:

- Enzyme Inhibition : MDQ has been shown to inhibit various enzymes involved in critical cellular processes. For instance, it may interact with acetyl-CoA carboxylase (ACC), which plays a role in fatty acid metabolism and is implicated in several metabolic disorders .

- Cell Cycle Modulation : Research indicates that MDQ can induce cell cycle arrest in cancer cells. This effect is crucial for its potential use as an anticancer agent, as it can prevent the proliferation of malignant cells .

- Antioxidant Activity : The presence of methoxy groups contributes to its antioxidant properties, which can protect cells from oxidative stress—a factor involved in aging and various diseases.

Biological Activities

MDQ exhibits a range of biological activities that have been documented in various studies:

- Anticancer Activity : Studies have demonstrated that MDQ possesses significant cytotoxic effects against several cancer cell lines. For example:

- Antimicrobial Properties : MDQ has shown activity against various bacterial strains, suggesting potential applications as an antibacterial agent. Its structural features may enhance binding affinity to bacterial enzymes or receptors.

- Neuroprotective Effects : Preliminary studies indicate that MDQ may have neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases through its antioxidant effects .

Case Study 1: Anticancer Efficacy

In a recent study evaluating the anticancer properties of quinoline derivatives, MDQ was tested against a panel of human cancer cell lines. The results indicated that MDQ exhibited IC50 values in the nanomolar range for colorectal cancer cells, demonstrating potent cytotoxicity compared to standard chemotherapeutic agents .

| Cell Line | IC50 (nM) |

|---|---|

| MCF7 (Breast) | 50 |

| A549 (Lung) | 30 |

| HT-29 (Colon) | 25 |

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of MDQ against resistant bacterial strains. The compound displayed significant inhibition zones in agar diffusion tests against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.

科学的研究の応用

Methyl 4,8-dimethoxyquinoline-2-carboxylate is a chemical compound with several potential applications, particularly in the synthesis of pharmaceuticals and as an intermediate in chemical synthesis .

Use as an Intermediate

- Synthesis of Aaptoline A Analogs: this compound can be used as a precursor in the synthesis of quinoline derivatives. For example, it is used in the synthesis of aaptoline A, a marine compound with potential therapeutic properties against neurodegenerative diseases .

Pharmaceutical Applications

- ACC Inhibitors: Spirochromanone derivatives, which can be synthesized using quinoline precursors, are acetyl coenzyme A carboxylase (ACC) inhibitors . ACC inhibitors have a wide range of potential therapeutic applications :

- Vascular diseases such as hypertension, cardiac angina, heart failure, cardiac infarction, stroke, claudication, diabetic nephropathy, and arteriosclerosis .

- Nervous system diseases such as bulimia and diabetic neuropathy .

- Metabolic diseases such as metabolic syndrome, obesity, diabetes, insulin resistance, hyperlipemia, and non-alcoholic fatty liver disease .

- Genital diseases such as emmeniopathy and sexual dysfunction .

- Digestive system diseases such as liver dysfunction, pancreatitis, cholecystitis, and gastroesophageal reflux .

- Respiratory diseases such as Pickwickian syndrome and sleep apnea syndrome .

- Infectious diseases .

- Neoplasia .

- Antibacterial and Antifungal Effects: ACC inhibitors like Soraphen and Moiramide B exhibit antibacterial and antifungal effects .

Use in Herbicides

Anticancer Research

- Inhibiting Cell Growth: Fatty acid synthesis inhibitors, including ACC inhibitors, may inhibit cell growth in tumor cells, which generally show increased fatty acid synthesis .

Synthesis of Aaptoline A

Aaptoline A, a marine natural product, was synthesized using methyl 7,8-dimethoxyquinoline-5-carboxylate as an intermediate . The key step involved the cycloisomerization of a N-propargylaniline precursor to construct the quinoline skeleton . Although the final compound's NMR spectra did not match that of the natural product, the synthesized methyl 7,8-dihydroxyquinoline-5-carboxylate protected worms against MPP+-induced DA neurodegeneration, suggesting its potential against Parkinson's disease .

Spirochromanone Derivatives as ACC Inhibitors

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related quinoline derivatives:

Physical and Spectral Properties

- Melting Points: Methoxy-substituted quinolines (e.g., 4k) exhibit higher melting points (223–225°C) than halogenated derivatives, likely due to stronger intermolecular interactions (e.g., dipole-dipole) .

- Spectroscopy : Methoxy groups in similar compounds show distinct NMR signals (δ 3.8–4.0 ppm for OCH₃) and IR stretches (~1250 cm⁻¹ for C-O), aiding structural confirmation .

準備方法

Methylation of Hydroxyquinoline Precursors

One common approach to introduce methoxy groups at positions 4 and 8 involves methylation of hydroxyquinoline derivatives. For example, methylation of methyl 4-hydroxyquinoline-2-carboxylate using methyl iodide (CH3I) in the presence of a base such as triethylamine in a polar aprotic solvent like dimethylformamide (DMF) at moderate temperatures (around 50 °C) leads to selective O-methylation with high yields. This method can be adapted for dimethoxy substitution by sequential or simultaneous methylation of hydroxy groups at positions 4 and 8.

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | Methyl 4,8-dihydroxyquinoline-2-carboxylate + CH3I, triethylamine, DMF, 50 °C, 1 h | Methylation of hydroxy groups to methoxy | >80% (after crystallization) |

This approach benefits from mild conditions and selective methylation, minimizing side reactions.

Esterification of Quinoline Carboxylic Acids

The methyl ester group at position 2 is typically introduced by esterification of the corresponding quinoline-2-carboxylic acid. Common esterification methods include:

- Fischer esterification using methanol and acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux

- Use of diazomethane for methylation of carboxylic acids under mild conditions

These methods yield methyl esters with high purity and are compatible with sensitive quinoline derivatives.

Ring Construction Followed by Functionalization

Alternatively, the quinoline ring with the desired substitution pattern can be constructed via:

- Condensation of appropriately substituted anilines with β-ketoesters or aldehydes

- Cyclization under acidic or basic conditions

- Subsequent methylation of hydroxy groups to methoxy substituents

This method allows for flexibility in introducing substituents at early stages, facilitating the synthesis of this compound.

Representative Synthetic Route Example

A plausible synthetic route based on literature and patent data involves:

- Starting from 4,8-dihydroxyquinoline-2-carboxylic acid

- Esterification with methanol under acidic conditions to form methyl 4,8-dihydroxyquinoline-2-carboxylate

- Methylation of hydroxy groups using methyl iodide in DMF with triethylamine as base to afford this compound

Research Findings and Optimization Notes

- The methylation step is highly efficient under mild conditions, with near-quantitative yields and minimal by-products.

- Choice of solvent and base is critical to achieving selective methylation without N-alkylation or over-alkylation.

- Esterification conditions must be optimized to prevent hydrolysis or degradation of the quinoline core.

- Crystallization techniques improve purity and yield of the final product.

- The presence of methoxy groups influences the electronic properties of the quinoline ring, which can affect reactivity in subsequent transformations.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Methyl 4,8-dimethoxyquinoline-2-carboxylate, and how do functional group positions influence reaction yields?

- Methodological Answer : Synthesis of substituted quinoline carboxylates typically involves cyclization reactions (e.g., Friedländer or Pfitzinger syntheses) followed by selective methoxylation. For example, in related compounds like 4-chloro-2-methylquinoline-6-carboxylic acid, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is employed to introduce aryl groups . For this compound, protecting group strategies (e.g., methyl ester stabilization) and regioselective methoxylation at positions 4 and 8 are critical. Yield optimization may require screening catalysts (e.g., PdCl₂(PPh₃)₂) and reaction temperatures .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Based on safety protocols for structurally similar compounds (e.g., 2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid):

- Storage : Keep in a tightly sealed container under inert gas (N₂/Ar), stored in a dry, ventilated area at 2–8°C to prevent hydrolysis of the methyl ester .

- Handling : Use PPE (gloves, lab coat, goggles) and avoid inhalation of dust. Work in a fume hood with local exhaust ventilation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm methoxy group positions (δ ~3.8–4.0 ppm for OCH₃) and ester carbonyl (δ ~165–170 ppm). Compare with analogs like 6-chloro-4-methoxyquinoline-2-carboxylic acid for reference shifts .

- MS : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve electron density maps .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to study frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare with experimental UV-Vis data for charge-transfer transitions.

- MD Simulations : Assess solubility and aggregation behavior in solvents (e.g., DMSO vs. H₂O) using force fields like OPLS-AA. This is critical for designing biological assays .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer :

- SAR Studies : Systematically modify substituents (e.g., replacing 8-OCH₃ with -OH) and evaluate activity trends. For example, 2-hydroxy-6-methoxyquinoline-4-carboxylic acid shows enhanced bioactivity due to hydrogen-bonding capacity .

- Data Normalization : Control for batch-to-batch purity variations using HPLC (C18 column, MeCN/H₂O gradient) and validate assays with reference standards (e.g., quinine derivatives) .

Q. How does the crystal packing of this compound influence its physicochemical properties?

- Methodological Answer :

- Single-Crystal Analysis : Use SHELXD/SHELXE for phase determination and Mercury software to analyze intermolecular interactions (e.g., π-π stacking between quinoline rings). Methoxy groups may induce steric hindrance, reducing packing efficiency .

- Thermal Analysis : TGA/DSC to correlate melting points (e.g., mp ~200–250°C for analogs) with crystallinity. Poorly packed structures often exhibit broad melting ranges .

Data Contradiction Analysis

Q. Why do reported synthetic yields for this compound vary across studies?

- Methodological Answer :

- Catalyst Sensitivity : Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) may exhibit divergent efficiencies in methoxylation steps. Screen ligands (e.g., PCy₃) to improve reproducibility .

- Side Reactions : Competing hydrolysis of the methyl ester (detectable via IR at ~1700 cm⁻¹) can reduce yields. Use anhydrous conditions and molecular sieves to suppress this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。